molecular formula C18H14N2OS2 B5700476 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole

2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole

Cat. No.: B5700476
M. Wt: 338.5 g/mol
InChI Key: QTCQGBQEIHSHJY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is a heterocyclic compound that features a unique structure combining a methoxyphenyl group and two thiophene rings attached to an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole typically involves the condensation of 3-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and conductive polymers for electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-pyrazole
  • 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-triazole
  • 2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-tetrazole

Uniqueness

2-(3-Methoxyphenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is unique due to its specific combination of a methoxyphenyl group and two thiophene rings attached to an imidazole core. This structure imparts distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methoxyphenyl)-4,5-dithiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-21-13-6-2-5-12(11-13)18-19-16(14-7-3-9-22-14)17(20-18)15-8-4-10-23-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCQGBQEIHSHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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